molecular formula C26H16I2O4 B5198089 2,2'-biphenyldiyl bis(2-iodobenzoate)

2,2'-biphenyldiyl bis(2-iodobenzoate)

Cat. No.: B5198089
M. Wt: 646.2 g/mol
InChI Key: KLICBVLYHINPAO-UHFFFAOYSA-N
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Description

2,2'-Biphenyldiyl bis(2-iodobenzoate) is a dimeric aromatic ester compound featuring two 2-iodobenzoate moieties linked via a biphenyl backbone. The iodine atoms occupy the ortho positions on the benzoate rings, conferring unique electronic and steric properties. The biphenyl core enhances rigidity, while the electron-withdrawing iodine atoms facilitate reactivity in metal-catalyzed transformations, such as Suzuki-Miyaura couplings .

Properties

IUPAC Name

[2-[2-(2-iodobenzoyl)oxyphenyl]phenyl] 2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16I2O4/c27-21-13-5-1-11-19(21)25(29)31-23-15-7-3-9-17(23)18-10-4-8-16-24(18)32-26(30)20-12-2-6-14-22(20)28/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLICBVLYHINPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC=CC=C3I)OC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16I2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Monoester Derivatives of 2-Iodobenzoate

  • Ethyl 2-Iodobenzoate (C₆H₄(I)CO₂Et) Structure: A monoester with an ethyl group instead of a biphenyl backbone. Reactivity: Used in Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids (e.g., 4-methoxyphenylboronic acid) to form biaryl products. Reaction conditions involve DMF, K₂CO₃, and bis(triphenylphosphine)palladium(II) dichloride at 60°C . Key Difference: The absence of a biphenyl linker reduces steric hindrance, enabling faster coupling kinetics compared to the bulkier 2,2'-biphenyldiyl bis(2-iodobenzoate).
  • Potassium 2-Iodobenzoate (C₆H₄(I)CO₂K) Structure: A carboxylate salt lacking ester groups. Under standard conditions, it forms methylene bis(2-iodobenzoate) as a by-product . Key Difference: The ionic nature of the potassium salt alters solubility and reactivity profiles compared to neutral esters like 2,2'-biphenyldiyl bis(2-iodobenzoate).

Bis-Ester Derivatives

  • Methylene Bis(2-iodobenzoate) Structure: Two 2-iodobenzoate groups linked by a methylene (–CH₂–) bridge. Reactivity: Forms as a by-product in trifluoromethylation reactions involving Togni’s reagent II. Yield: 31% under copper-free conditions .
  • Diethyl 2,2'-[Biphenyl-4,4'-diyldihydrazin-2-yl-1-ylidene]bis(chloroacetate)

    • Structure : A biphenyl-linked bis-chloroacetate with hydrazine moieties.
    • Reactivity : Used in cycloaddition reactions to synthesize polysubstituted pyrazole derivatives .
    • Key Difference : Chloroacetate groups and hydrazine functionalities impart distinct electronic properties, making this compound more suited for heterocyclic synthesis than 2,2'-biphenyldiyl bis(2-iodobenzoate).

Cross-Coupling Reactions

Compound Reaction Type Catalyst System Yield (%) Reference
Ethyl 2-iodobenzoate Suzuki-Miyaura Pd(PPh₃)₂Cl₂, K₂CO₃, DMF 85–90
2,2'-Biphenyldiyl bis(2-iodobenzoate) Hypothetical Suzuki-Miyaura Pd-based, polar aprotic solvent N/A Inferred
Potassium 2-iodobenzoate Trifluoromethylation Cu(I), CH₂Cl₂ 31

Insights : The biphenyl backbone in 2,2'-biphenyldiyl bis(2-iodobenzoate) may slow coupling kinetics due to steric effects but could enhance regioselectivity in multi-step syntheses.

Physicochemical Properties

Property Ethyl 2-Iodobenzoate Potassium 2-Iodobenzoate 2,2'-Biphenyldiyl Bis(2-iodobenzoate)
Solubility Soluble in DMF, THF Water-soluble Likely soluble in DMF, THF
Melting Point Not reported Not reported Not reported
Steric Hindrance Low Low High (due to biphenyl core)

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